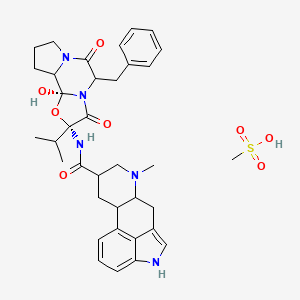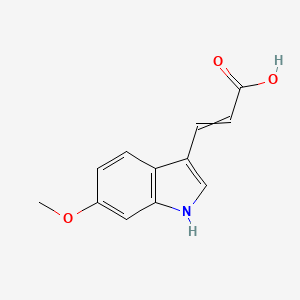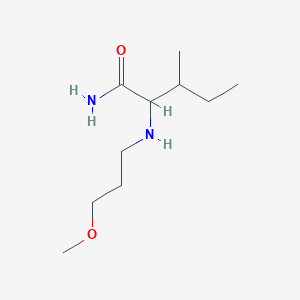
2-(3-Methoxypropylamino)-3-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxypropylamino)-3-methylpentanamide is an organic compound with a complex structure that includes both amine and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropylamino)-3-methylpentanamide typically involves the reaction of 3-methoxypropylamine with a suitable acyl chloride or anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxypropylamino)-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methoxypropylamino)-3-methylpentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxypropylamino)-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methoxypropylamino)-5-nitropyridine
- 4-(3-Methoxypropylamino)pent-3-en-2-one
- 2-(3-Methoxypropylamino)cyclohex-2-en-1-ylideneacetate
Uniqueness
2-(3-Methoxypropylamino)-3-methylpentanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of amine and amide groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C10H22N2O2 |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2-(3-methoxypropylamino)-3-methylpentanamide |
InChI |
InChI=1S/C10H22N2O2/c1-4-8(2)9(10(11)13)12-6-5-7-14-3/h8-9,12H,4-7H2,1-3H3,(H2,11,13) |
Clave InChI |
BRAZSBOXGKUENM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)N)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
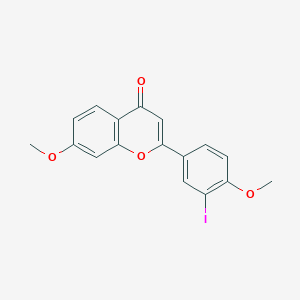

![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
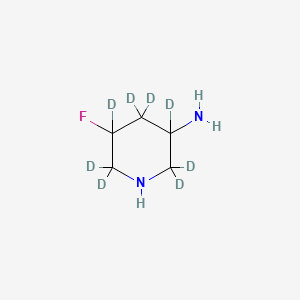
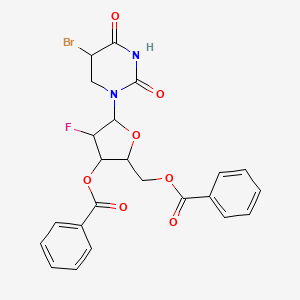
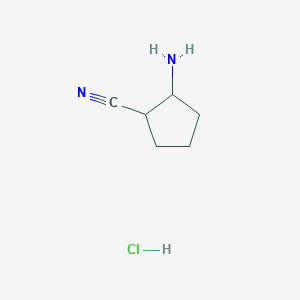
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
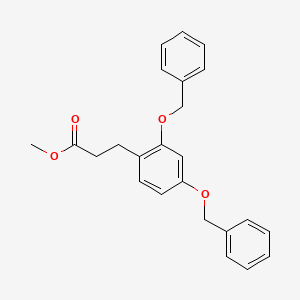
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
